molecular formula C6H2F6S2 B14305280 2,5-Bis(trifluoromethyl)-1,4-dithiine CAS No. 112629-57-9

2,5-Bis(trifluoromethyl)-1,4-dithiine

Cat. No.: B14305280
CAS No.: 112629-57-9
M. Wt: 252.2 g/mol
InChI Key: GAUBOXHKQJTZAS-UHFFFAOYSA-N
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Description

2,5-Bis(trifluoromethyl)-1,4-dithiine is an organosulfur compound characterized by the presence of two trifluoromethyl groups attached to a 1,4-dithiine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(trifluoromethyl)-1,4-dithiine typically involves the reaction of 1,4-dithiine with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions: 2,5-Bis(trifluoromethyl)-1,4-dithiine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,5-Bis(trifluoromethyl)-1,4-dithiine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Bis(trifluoromethyl)-1,4-dithiine involves its interaction with molecular targets through its trifluoromethyl groups and dithiine ring. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to form strong hydrogen bonds and van der Waals interactions contributes to its potency and specificity .

Comparison with Similar Compounds

  • 1,4-Bis(trifluoromethyl)benzene
  • 2,5-Bis(trifluoromethyl)aniline
  • 2,5-Bis(trifluoromethyl)phenylacetic acid

Comparison: 2,5-Bis(trifluoromethyl)-1,4-dithiine is unique due to its dithiine ring, which imparts distinct chemical and physical properties compared to other trifluoromethylated compounds. The presence of sulfur atoms in the ring enhances its reactivity and potential for forming diverse derivatives .

Properties

CAS No.

112629-57-9

Molecular Formula

C6H2F6S2

Molecular Weight

252.2 g/mol

IUPAC Name

2,5-bis(trifluoromethyl)-1,4-dithiine

InChI

InChI=1S/C6H2F6S2/c7-5(8,9)3-1-13-4(2-14-3)6(10,11)12/h1-2H

InChI Key

GAUBOXHKQJTZAS-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C(S1)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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